molecular formula C8H8BrNO2 B170261 1-(1-Bromoethyl)-4-nitrobenzene CAS No. 19935-81-0

1-(1-Bromoethyl)-4-nitrobenzene

Cat. No. B170261
CAS RN: 19935-81-0
M. Wt: 230.06 g/mol
InChI Key: LLTKPPRBFXTUKH-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-nitrobenzene is a type of organic compound that contains a bromine atom and a nitro group. It’s likely to be a derivative of benzene, which is a common aromatic compound .


Synthesis Analysis

While the specific synthesis method for 1-(1-Bromoethyl)-4-nitrobenzene is not available, similar compounds are often synthesized through radical polymerization or esterification .


Molecular Structure Analysis

The molecular structure of 1-(1-Bromoethyl)-4-nitrobenzene would likely include a benzene ring with a bromoethyl group and a nitro group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1-Bromoethyl)-4-nitrobenzene would depend on its specific structure. For example, similar compounds have a density of around 1.4 g/cm³ and a boiling point around 200°C .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-(1-Bromoethyl)-4-nitrobenzene is used as an intermediate in pharmaceutical synthesis. For instance, it is involved in the preparation of dofetilide, a medication for arrhythmia treatment. The synthesis is achieved through the Williamson Reaction, highlighting its role in creating valuable compounds in medicinal chemistry (Zhai Guang-xin, 2006).

Electrochemical Studies and Applications

Electrochemical studies of 1-(1-Bromoethyl)-4-nitrobenzene have been conducted, focusing on its reduction at carbon cathodes. Such studies contribute to understanding the electrochemical behavior of nitroaromatic compounds, potentially leading to applications in electro-synthesis and battery technology (Peng Du & D. Peters, 2010).

Advances in Organic Synthesis

Research has also focused on the ultrasound-assisted synthesis of derivatives like 1-butoxy-4-nitrobenzene using 1-(1-Bromoethyl)-4-nitrobenzene. Such methods improve the efficiency of organic synthesis, opening new pathways for the production of complex organic molecules (K. Harikumar & V. Rajendran, 2014).

Photophysics and Photochemistry Insights

In the field of photophysics and photochemistry, studies on the simplest nitroaromatic compounds like nitrobenzene provide insights into the complex behavior of these molecules under UV light. Understanding the behavior of such compounds can have implications for environmental science and materials science (A. Giussani & G. Worth, 2017).

Applications in Polymer Solar Cells

1-(1-Bromoethyl)-4-nitrobenzene has been utilized in the development of polymer solar cells. Its addition to the active layer of these cells significantly improves their efficiency, demonstrating its potential in renewable energy technologies (G. Fu et al., 2015).

Reactivity in Ionic Liquids

The reactivity of 1-(1-Bromoethyl)-4-nitrobenzene radical anions in ionic liquids has been a subject of study. This research is crucial in understanding the behavior of these compounds in alternative solvent systems, which could be important for green chemistry applications (S. Ernst et al., 2013).

Future Directions

The future directions for 1-(1-Bromoethyl)-4-nitrobenzene would depend on its potential applications. If it has unique properties or reactivity, it could be studied further for potential use in chemical synthesis or other applications .

properties

IUPAC Name

1-(1-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKPPRBFXTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452200
Record name 1-(1-Bromoethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-4-nitrobenzene

CAS RN

19935-81-0
Record name 1-(1-Bromoethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol) and benzoylperoxide (0.04 g, 0.18 mmol) in carbon tetrachloride (30 mL) was refluxed 1 h, cooled and filtered, washing with 1:1 ethyl acetate:hexanes. The filtrate was evaporated and purified by flash chromatography (SiO2) eluted with 2:98 ethyl acetate:hexanes to provide 1-(1-bromo-ethyl)-4-nitro-benzene (5.18 g, 90% yield) as a yellow oil. 1H-NMR (CDCl3, 500 MHz) 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm; HPLC (Method A) 3.837 min.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Zhao, M Li, W Lu - Synthesis, 2018 - thieme-connect.com
Benzylic sp 3 C–H bonds have been successfully brominated with potassium bromide by using Oxone as an oxidant in water/dichloromethane under visible light at room temperature. …
Number of citations: 14 www.thieme-connect.com
HM Shen, HL Ye, JY Ni, KK Wang, XY Zhou… - Chemical Engineering …, 2023 - Elsevier
To obtain oxidative functionalization of αsingle bondCsingle bondH bonds in alkyl aromatics with O 2 , 3D POFs were constructed as heterogeneous catalysts based on metalloporphyrin…
Number of citations: 2 www.sciencedirect.com
Z Zhu, J Liu, S Dong, B Chen, Z Wang… - Asian Journal of …, 2020 - Wiley Online Library
Reported herein is the practical synthesis of 1,1‐diarylalkanes motifs via copper‐catalyzed cross‐coupling reaction of benzylic bromides with arylboronic acids under mild conditions. …
Number of citations: 9 onlinelibrary.wiley.com
DE Votkina, AA Abramov, ES Kovalskaya… - …, 2023 - Wiley Online Library
The development of novel photo‐dynamic therapy (PDT) agents enabling to treat the oxygen‐deficient tumors is the emerging tasks for the modern medicinal chemistry. Herein, we …
TA AlHujran, LN Dawe, J Collins… - The Journal of Organic …, 2011 - ACS Publications
New macrocyclic O-naphthoides 4−6 were synthesized from dehydration reactions of 3-hydroxy- and 7-tert-butyl-3-hydroxy-2-naphthoic acids, respectively. Their X-ray structures were …
Number of citations: 8 pubs.acs.org

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